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Compound of Interest

Compound Name: Butylcycloheptylprodigiosin

Cat. No.: B15562521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques used

for the characterization of Butylcycloheptylprodigiosin (BCHP), a member of the prodigiosin

family of natural products. The following sections outline the experimental protocols for Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid

Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Butylcycloheptylprodigiosin by providing information about the chemical environment of its

hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data
Specific chemical shift values for Butylcycloheptylprodigiosin are typically found in the

supporting information of seminal publications on its synthesis and structural analysis.

Researchers are directed to these resources for precise data. For illustrative purposes, typical

chemical shift ranges for related prodigiosin structures are provided below.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Prodigiosin Analogs
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Proton Type Chemical Shift (δ) Range (ppm)

Pyrrole N-H 10.0 - 12.0

Aromatic/Heteroaromatic C-H 6.0 - 8.0

Methoxy (-OCH₃) 3.8 - 4.2

Alkyl Chain (adjacent to pyrrole) 2.5 - 3.0

Alkyl Chain (bulk) 1.2 - 1.8

Terminal Methyl (-CH₃) 0.8 - 1.0

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Prodigiosin Analogs

Carbon Type Chemical Shift (δ) Range (ppm)

Pyrrole C=C/C=N 100 - 160

Methoxy (-OCH₃) 55 - 65

Alkyl Chain (-CH₂-) 20 - 40

Terminal Methyl (-CH₃) 10 - 15

Note: Actual chemical shifts for Butylcycloheptylprodigiosin should be obtained from the

supporting information of relevant research articles.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Butylcycloheptylprodigiosin in approximately 0.6 mL of a

deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl

sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the

compound and the desired resolution of exchangeable protons (e.g., N-H).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solvent for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is generally required due to the lower

natural abundance of ¹³C.

Data Processing and Analysis:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, coupling constants (in ¹H NMR), and signal multiplicities to

assign the structure of Butylcycloheptylprodigiosin. Two-dimensional NMR experiments

(e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous

assignments.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve BCHP
in Deuterated Solvent Add TMS Standard Transfer to NMR Tube Spectrometer Setup

(Tune & Shim)

Acquire ¹H NMR

Acquire ¹³C NMR

Fourier Transform Phase & Baseline Correction Calibrate to TMS Integrate & Analyze Spectra Structure Elucidation
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Workflow for NMR Spectroscopic Analysis of Butylcycloheptylprodigiosin.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of Butylcycloheptylprodigiosin and to study its fragmentation patterns, which aids in

structural confirmation. Electron Impact (EI) mass spectrometry has been noted as a key

technique for distinguishing BCHP from its isomers.

Quantitative Data
The exact mass and fragmentation data for Butylcycloheptylprodigiosin can be found in

specialized publications. For reference, the expected molecular ion and common fragmentation

patterns for prodigiosin-type molecules are presented.

Table 3: Expected Mass Spectrometry Data for Prodigiosin Analogs
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Ion Description
Expected m/z (for
Prodigiosin)

[M]⁺˙ or [M+H]⁺ Molecular Ion 323.19 (as [M]⁺˙)

Fragment Ions
Result from cleavage of alkyl

chains and pyrrole rings
Varies with structure

Note: For specific m/z values for Butylcycloheptylprodigiosin, consult the relevant literature.

Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)

Sample Introduction:

Introduce a small amount of the purified Butylcycloheptylprodigiosin into the mass

spectrometer. This can be done via a direct insertion probe for solid samples or through a

gas chromatograph (GC-MS) for volatile compounds. For direct insertion, dissolve the

sample in a volatile solvent, apply it to the probe, and allow the solvent to evaporate.

Ionization:

Utilize a standard electron impact ionization source.

Bombard the vaporized sample with electrons, typically at an energy of 70 eV, to induce

ionization and fragmentation.

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

Detection:

Detect the separated ions and record their abundance.

Data Analysis:
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Generate a mass spectrum, which is a plot of ion intensity versus m/z.

Identify the molecular ion peak (M⁺˙) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information. Compare the observed

fragmentation with known fragmentation pathways for prodigiosin analogs. High-resolution

mass spectrometry (HRMS) can be used to determine the elemental composition of the

molecular ion and its fragments.

Sample Introduction Mass Spectrometry Data Analysis

Purified BCHP Direct Insertion Probe
or GC Inlet

Electron Impact
Ionization (70 eV)

Mass Analysis
(e.g., Quadrupole) Ion Detection Generate Mass Spectrum Identify Molecular Ion Analyze Fragmentation Structural Confirmation

Click to download full resolution via product page

Workflow for Electron Impact Mass Spectrometry Analysis of BCHP.

High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purification and purity assessment of

Butylcycloheptylprodigiosin. Reversed-phase HPLC is commonly used for the separation of

prodigiosin analogs.

Quantitative Data
The retention time of Butylcycloheptylprodigiosin is dependent on the specific HPLC method

used (e.g., column, mobile phase, flow rate).

Table 4: Typical HPLC Parameters and Expected Results for Prodigiosin Analogs
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Parameter Value

Column C18 (Reversed-Phase)

Mobile Phase
Gradient of Acetonitrile and Water (with 0.1%

TFA or Formic Acid)

Detection Wavelength ~535 nm

Expected Retention Time Varies; typically in the range of 10-30 minutes

Experimental Protocol: Reversed-Phase HPLC
Sample Preparation:

Dissolve a known concentration of Butylcycloheptylprodigiosin in a suitable solvent that

is miscible with the mobile phase (e.g., methanol or acetonitrile).

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Column:

Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or

photodiode array (PDA) detector.

Equilibrate a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) with the initial

mobile phase conditions. Maintain a constant column temperature (e.g., 30 °C).

Chromatographic Conditions:

Set the detector to monitor the absorbance at the λmax of Butylcycloheptylprodigiosin
(around 535 nm).

Use a binary mobile phase system, for example:

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Run a linear gradient elution, for example, from 30% B to 100% B over 30 minutes,

followed by a hold at 100% B for 5 minutes and re-equilibration at initial conditions.

Set a flow rate of 1.0 mL/min.

Injection and Data Acquisition:

Inject a defined volume of the sample (e.g., 10-20 µL).

Acquire the chromatogram for the duration of the run.

Data Analysis:

Identify the peak corresponding to Butylcycloheptylprodigiosin based on its retention

time.

Determine the purity of the sample by calculating the peak area percentage of the main

peak relative to the total area of all peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid technique used to determine the

concentration of Butylcycloheptylprodigiosin in solution and to confirm the presence of its

characteristic chromophore.

Quantitative Data
Table 5: UV-Vis Absorption Data for Prodigiosin Analogs

Parameter Value

Solvent Methanol or Ethanol

λmax ~535 nm

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
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Prepare a stock solution of Butylcycloheptylprodigiosin of known concentration in a

suitable UV-transparent solvent (e.g., methanol or ethanol).

Prepare a series of dilutions from the stock solution to create a calibration curve if

quantification is desired.

Instrumentation:

Use a dual-beam UV-Vis spectrophotometer.

Use matched quartz cuvettes with a 1 cm path length.

Measurement:

Fill a cuvette with the solvent to be used as a blank and record the baseline spectrum.

Fill a second cuvette with the sample solution.

Scan the sample over a wavelength range of 200-800 nm to determine the wavelength of

maximum absorbance (λmax).

To quantify the concentration of an unknown sample, measure its absorbance at the

predetermined λmax.

Data Analysis:

The λmax should be characteristic of the prodigiosin chromophore.

If a calibration curve was generated, determine the concentration of the unknown sample

by interpolating its absorbance value on the curve, according to the Beer-Lambert law.

X-ray Crystallography
X-ray crystallography provides the unambiguous, three-dimensional atomic structure of

Butylcycloheptylprodigiosin in its crystalline solid state. This technique is considered the

gold standard for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization:

Grow single crystals of Butylcycloheptylprodigiosin of suitable quality (typically >0.1

mm in all dimensions) and with minimal defects. This is often the most challenging step

and may require screening various solvents, temperatures, and crystallization techniques

(e.g., slow evaporation, vapor diffusion, cooling).

Crystal Mounting and Data Collection:

Select a suitable single crystal under a microscope and mount it on a goniometer head.

Place the mounted crystal on a single-crystal X-ray diffractometer.

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations and radiation damage.

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a

series of images at different crystal orientations.

Data Processing:

Integrate the raw diffraction images to obtain the intensities and positions of the diffraction

spots.

Correct the data for experimental factors (e.g., Lorentz and polarization effects,

absorption).

Determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement:

Solve the phase problem to generate an initial electron density map. This can be achieved

using direct methods or Patterson methods for small molecules.

Build an initial molecular model into the electron density map.

Refine the atomic positions, and thermal parameters against the experimental diffraction

data until the calculated and observed diffraction patterns converge.
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Structure Validation and Analysis:

Validate the final crystal structure using established crystallographic metrics.

Analyze the three-dimensional structure to determine bond lengths, bond angles, torsion

angles, and intermolecular interactions.

Crystal Growth of BCHP

Crystal Mounting & Data Collection

Data Processing & Integration

Structure Solution (Phasing)

Model Building & Refinement

Structure Validation & Analysis

3D Atomic Structure
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Workflow for X-ray Crystallography of Butylcycloheptylprodigiosin.
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To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Characterization of Butylcycloheptylprodigiosin]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15562521#analytical-techniques-for-
butylcycloheptylprodigiosin-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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